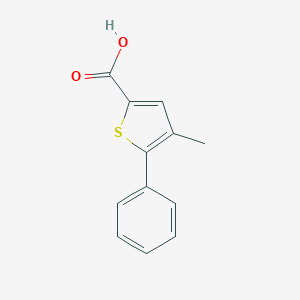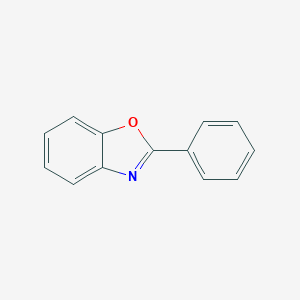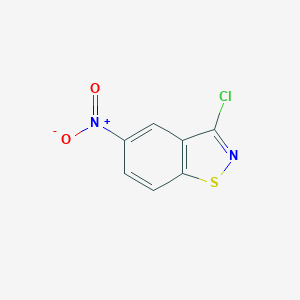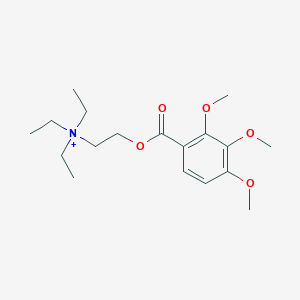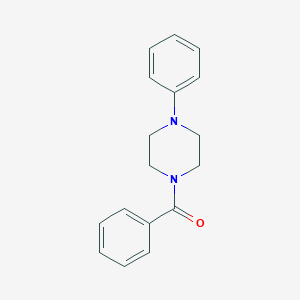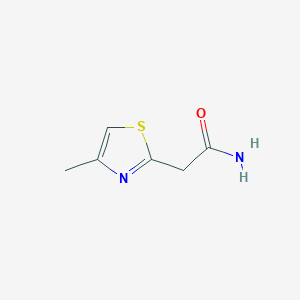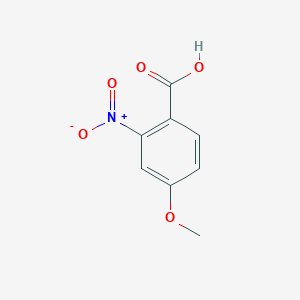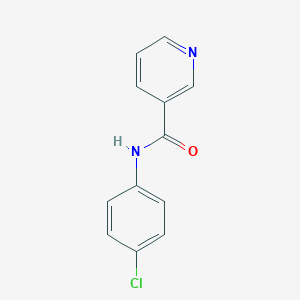
N-(4-氯苯基)吡啶-3-甲酰胺
描述
N-(4-chlorophenyl)pyridine-3-carboxamide, also known as CCPA, is a synthetic compound that belongs to the class of pyridinecarboxamides. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes, such as sleep, cardiovascular function, and metabolism. CCPA has been widely used in scientific research to investigate the mechanism of action and physiological effects of adenosine A1 receptor activation.
科学研究应用
Agriculture: Enhancing Disease Resistance in Tomatoes
N-(4-chlorophenyl)pyridine-3-carboxamide: analogs have been synthesized and evaluated for their effectiveness against bacterial wilt in tomatoes caused by Ralstonia solanacearum . These compounds, particularly compound 4a, have shown to significantly enhance disease resistance, promote vegetative and reproductive growth, increase seed germination, and reduce infection progression in tomato plants .
Medicine: Potential Anticancer Activities
In the medical field, derivatives of N-(4-chlorophenyl)pyridine-3-carboxamide have been explored for their anticancer properties. For instance, certain analogs have demonstrated potent activities against various cancer cell lines, indicating the potential for these compounds to be developed into therapeutic agents .
Environmental Science: Pesticidal and Herbicidal Activities
Analogous compounds of N-(4-chlorophenyl)pyridine-3-carboxamide have been reported to exhibit a variety of biological activities, including pesticidal and herbicidal actions . This suggests their potential use in environmental science for the control of pests and weeds, contributing to more sustainable agricultural practices.
Biochemistry: Molecular Docking and Structure-Activity Relationship
In biochemistry, the compound has been used in molecular docking studies to identify the most potent analogs against specific pathogens . The structure-activity relationship analysis of these compounds provides insights into how substituents on the aromatic rings influence biological activity, which is crucial for the strategic design of effective biochemical agents.
Pharmacology: Broad Therapeutic Applications
The pharmacological applications of N-(4-chlorophenyl)pyridine-3-carboxamide derivatives are broad, with studies indicating their use as antibacterial, antifungal, and antiprotozoal agents . This highlights the compound’s versatility and its potential as a synthon in the development of new drugs with diverse therapeutic effects.
作用机制
Target of Action
N-(4-chlorophenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide analog . The primary target of this compound is the bacterial pathogen Ralstonia solanacearum , which causes bacterial wilt in tomatoes .
Mode of Action
The compound interacts with its target, Ralstonia solanacearum, and significantly enhances disease resistance in tomato plants infected with this pathogen . The structure-activity relationship analysis showed that the positions and types of substituents on the aromatic rings of the compound strongly influenced their biological activity .
Biochemical Pathways
It is known that the compound’s analogs are highly potent due to their amide linkage . More research is needed to fully understand the biochemical pathways involved.
Result of Action
The compound has been found to significantly enhance disease resistance in tomato plants infected with Ralstonia solanacearum . It promotes vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, the compound substantially reduces the percentage of infection, pathogen quantity in young tissue, and disease progression .
Action Environment
It is known that the compound is effective against ralstonia solanacearum, a pathogen prevalent in agricultural environments
属性
IUPAC Name |
N-(4-chlorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHINZWOAWHEUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877071 | |
| Record name | 4'-Chloronicotinanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)pyridine-3-carboxamide | |
CAS RN |
14621-03-5 | |
| Record name | 3-Pyridinecarboxamide, N-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014621035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC165624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination behavior of N-(4-chlorophenyl)pyridine-3-carboxamide with silver(I)?
A1: The research paper describes the crystal structure of a silver(I) complex containing N-(4-chlorophenyl)pyridine-3-carboxamide. In this complex, two molecules of N-(4-chlorophenyl)pyridine-3-carboxamide act as ligands, each coordinating to the silver(I) ion through a nitrogen atom from their pyridine rings []. This results in a nearly linear geometry around the silver ion [].
Q2: What intermolecular interactions stabilize the crystal structure of the silver(I) complex?
A2: The crystal structure of the complex is stabilized by a network of intermolecular interactions. These include hydrogen bonds between nitrogen-bound hydrogen atoms (N—H) and oxygen atoms (O), carbon-bound hydrogen atoms (C—H) and oxygen atoms (O), and carbon-bound hydrogen atoms (C—H) and chlorine atoms (Cl) []. Additionally, π–π stacking interactions between the pyridyl and benzene rings of neighboring molecules contribute to the stability of the crystal lattice [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)

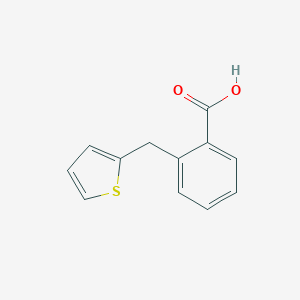
![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
